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Abstract

This technical guide provides a comprehensive overview of 5-Methoxypyrazine-2-
carbaldehyde (CAS Number: 32205-72-4), a heterocyclic aldehyde of significant interest to
researchers and professionals in drug discovery and organic synthesis. This document details
the compound's physicochemical properties, spectroscopic profile, and key synthetic and
reactive methodologies. Emphasis is placed on its emerging role as a versatile building block,
particularly in the construction of targeted protein degraders such as PROTACSs. The guide
aims to equip researchers with the foundational knowledge and practical insights necessary for
the effective utilization of this valuable synthetic intermediate.

Introduction: The Versatility of a Pyrazine Scaffold

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are ubiquitous in
nature and are recognized for their diverse biological activities and sensory properties.[1] The
introduction of functional groups onto the pyrazine ring system provides a modular platform for
the synthesis of complex molecules with tailored properties. 5-Methoxypyrazine-2-
carbaldehyde, featuring both an electron-donating methoxy group and a reactive aldehyde
moiety, represents a strategically important intermediate. The aldehyde functionality serves as
a versatile handle for a wide array of chemical transformations, enabling its incorporation into
larger, more complex molecular architectures. This unique combination of features has
positioned 5-Methoxypyrazine-2-carbaldehyde as a valuable building block in medicinal
chemistry and materials science.[2]

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1395849?utm_src=pdf-interest
https://www.benchchem.com/product/b1395849?utm_src=pdf-body
https://www.benchchem.com/product/b1395849?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7221895/
https://www.benchchem.com/product/b1395849?utm_src=pdf-body
https://www.benchchem.com/product/b1395849?utm_src=pdf-body
https://www.benchchem.com/product/b1395849?utm_src=pdf-body
https://www.calpaclab.com/5-methoxypyrazine-2-carbaldehyde-min-95-1-gram/ala-m192723-1g
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1395849?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a compound is
fundamental to its successful application in research and development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 5-Methoxypyrazine-2-
carbaldehyde. It is important to note that while some experimental data is available, other
values are predicted based on computational models and should be considered as such.

Property Value Source
CAS Number 32205-72-4 [3]
Molecular Formula CeHeN202 [3]
Molecular Weight 138.12 g/mol [3]
Appearance Solid (predicted)

Boiling Point 231.5 £ 35.0 °C (Predicted) [3]
Density 1.238 + 0.06 g/cm? (Predicted) [3]

Topological Polar Surface Area
(TPSA)

52.08 A2

[4]

logP 0.2977 (Predicted) [4]
Hydrogen Bond Acceptors 4 [4]
Hydrogen Bond Donors 0 [4]
Rotatable Bonds 2 [4]

Spectroscopic Characterization

While experimentally obtained spectra for 5-Methoxypyrazine-2-carbaldehyde are not readily
available in the public domain, a predictive analysis based on the spectral data of analogous
structures provides valuable insight for characterization. Researchers should verify these
predictions with experimental data upon synthesis or acquisition of the compound.
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e 1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to
the aldehyde proton, the two aromatic protons on the pyrazine ring, and the methoxy group
protons. The aldehyde proton (CHO) should appear as a singlet in the downfield region,
typically between & 9.5 and 10.5 ppm. The two pyrazine ring protons will likely appear as
singlets in the aromatic region (6 8.0-9.0 ppm). The methoxy group protons (OCHs) will be a
sharp singlet further upfield, expected around & 4.0 ppm.

e 13C NMR: The carbon NMR spectrum will provide information on the carbon framework. The
carbonyl carbon of the aldehyde is expected to have a chemical shift in the range of & 185-
195 ppm. The carbons of the pyrazine ring will appear in the aromatic region (6 120-160
ppm), with the carbon attached to the methoxy group being the most deshielded. The
methoxy carbon should be observable around & 55-60 ppm.

The IR spectrum of 5-Methoxypyrazine-2-carbaldehyde will be characterized by several key
absorption bands. A strong, sharp absorption band between 1680 and 1715 cm~! is indicative
of the C=0 stretching vibration of the aldehyde. C-H stretching vibrations of the aldehyde
proton are expected to appear as two weak bands around 2720 and 2820 cm~*. Aromatic C-H
stretching vibrations will be observed above 3000 cm~1, while C-H stretching of the methoxy
group will be just below 3000 cm~1. The spectrum will also feature C=N and C=C stretching
vibrations of the pyrazine ring in the 1400-1600 cm~! region, and a strong C-O stretching band
for the methoxy group around 1250 cm~1,[5][6]

In a mass spectrum obtained via electron ionization (El), the molecular ion peak (M*) for 5-
Methoxypyrazine-2-carbaldehyde would be observed at an m/z of 138. Fragmentation
patterns would likely involve the loss of the formyl radical (*\CHO, 29 Da) to give a fragment at
m/z 109, and the loss of a methyl radical (*CHs, 15 Da) from the methoxy group. High-
resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental
composition.[7][8]

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of 5-Methoxypyrazine-2-carbaldehyde
are central to its utility as a building block.

Synthesis
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While a specific, detailed experimental protocol for the synthesis of 5-Methoxypyrazine-2-
carbaldehyde is not widely published, a plausible synthetic route can be devised based on
established methodologies for the preparation of similar heterocyclic aldehydes. One common

approach involves the oxidation of the corresponding primary alcohol, 5-methoxypyrazin-2-
yl)methanol.

G'MEthOXYPYraZiHQ'yl)methanoD Oxidation
|

>E‘S-Methoxypyrazine-Z-carbaldehyda

Oxidizing Agent
(e.g., MnOz, PCC)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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